molecular formula C9H9N3O3S B1287248 5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016764-70-7

5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1287248
CAS RN: 1016764-70-7
M. Wt: 239.25 g/mol
InChI Key: UUYSHEKWLUMFIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine” are not available, similar compounds have been synthesized through various methods. For instance, 3-(6-bromo-2-methyl-3-methylsulfonylphenyl)-4,5-dihydroisoxazole was synthesized through diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, oxidation reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Antifungal Applications in Agriculture

This compound has shown promising results as an antifungal agent. Studies have indicated that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant antifungal activities against various plant pathogenic fungi . These findings suggest potential agricultural applications, particularly in the development of new fungicides that could offer safer and more effective protection for crops with reduced environmental toxicity.

Antimalarial Activity in Medicine

In the medical field, derivatives of this compound have been identified as novel orally bioavailable and metabolically stable antimalarial agents . The compounds have been tested for their binding interactions with Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in the fight against malaria. The promising antimalarial activity and favorable pharmacokinetic properties make these derivatives potential candidates for further exploration as next-generation antimalarial drugs.

Material Science: Synthesis of New Derivatives

The compound’s derivatives have been synthesized and evaluated for various applications in material science. For instance, new pyrazoline derivatives have been explored for their potential as antidepressant agents, indicating the versatility of the sulfone group in the synthesis of bioactive compounds .

Environmental Science: Development of Green Pesticides

The sulfone derivatives containing the 1,3,4-oxadiazole moiety are being considered for the development of green pesticides. These compounds aim to address the emergence of fungal resistance to existing fungicides and are designed to not persist in the environment or food chains .

Biochemistry: Scaffold-Hopping and Docking Studies

In biochemistry, the compound has been used in scaffold-hopping approaches combined with docking studies. This process aids in the identification of new chemotypes with potential biological activity, such as the aforementioned antimalarial activity .

Pharmacology: Antiplasmodial Activity and Drug Design

Pharmacologically, the compound has been a part of the synthesis and design of drugs with antiplasmodial activity. The derivatives have undergone in vitro screening and ADME-PK studies, showing potent activity and high oral bioavailability, which is crucial for the development of new pharmacological treatments .

properties

IUPAC Name

5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-3-6(5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSHEKWLUMFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592485
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016764-70-7
Record name 5-[3-(Methanesulfonyl)phenyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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